Cas no 93913-86-1 (1-(Pyridin-4-yl)piperidine-4-carboxylic Acid)

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid structure
93913-86-1 structure
Produktname:1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
CAS-Nr.:93913-86-1
MF:C11H14N2O2
MW:206.241062641144
MDL:MFCD08235220
CID:803648
PubChem ID:1268289

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Pyridine-4-yl-piperidine-4-carboxylic acid
    • 1-(4-pyridinyl)-4-Piperidinecarboxylic acid
    • 1-Pyridin-4-yl-piperidine-4-carboxylic acid
    • 1-pyridin-4-ylpiperidine-4-carboxylic acid
    • 4-Piperidinecarboxylicacid, 1-(4-pyridinyl)-
    • 1-(pyridin-4-yl)piperidine-4-carboxylic acid
    • 1-(pyridin-4-yl)-piperidine-4-carboxylic acid
    • 4-Piperidinecarboxylic acid, 1-(4-pyridinyl)-
    • 1-(4-pyridyl)piperidine-4-carboxylic acid
    • 3,4,5,6-tetrahydro-2h-[1,4']bipyridinyl-4-carboxylic acid
    • C2142
    • N-(4-pyridyl)isonipecotic acid
    • N-P
    • 1-(4-Pyridinyl)-4-piperidinecarboxylic acid (ACI)
    • 1-(4-Pyridinyl)piperidine-4-carboxylic acid
    • 1-(4-Pyridyl)-4-piperidinecarboxylic acid
    • 1-Pyridine-4-yl-piperidine-4-carboxylicacid
    • 3,4,5,6-Tetrahydro-2H-[1,4′]bipyridinyl-4-carboxylic acid
    • FS-2147
    • 1-Pyridin-4-ylpiperidin-4-carboxylic acid
    • UISWRUUBFFHGLE-UHFFFAOYSA-N
    • SCHEMBL742952
    • 93913-86-1
    • 4-Piperidinecarboxylicacid,1-(4-pyridinyl)-
    • N-Pyridin-4-ylisonipecotic acid
    • 1-(4-pyridinyl)piperidin-4-ylcarboxylic acid
    • DTXSID80917203
    • J-505118
    • CS-0110302
    • YSCH0173
    • AKOS000177996
    • SB40099
    • 1-(pyrid-4-yl)-4-(carboxy)piperidine
    • MFCD08235220
    • 1-(Pyridin-4-yl)piperidin-4-carboxylic acid
    • 1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
    • MDL: MFCD08235220
    • Inchi: 1S/C11H14N2O2/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8H2,(H,14,15)
    • InChI-Schlüssel: UISWRUUBFFHGLE-UHFFFAOYSA-N
    • Lächelt: O=C(C1CCN(C2C=CN=CC=2)CC1)O

Berechnete Eigenschaften

  • Genaue Masse: 206.105528g/mol
  • Oberflächenladung: 0
  • XLogP3: 1
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 206.105528g/mol
  • Monoisotopenmasse: 206.105528g/mol
  • Topologische Polaroberfläche: 53.4Ų
  • Schwere Atomanzahl: 15
  • Komplexität: 219
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.233
  • Schmelzpunkt: No data available
  • Siedepunkt: 407.9°Cat760mmHg
  • Flammpunkt: 200.5°C
  • Brechungsindex: 1.575
  • PSA: 53.43000
  • LogP: 1.44760
  • Dampfdruck: No data available

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Sicherheitsinformationen

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1009514-5g
3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid
93913-86-1 95%
5g
$340 2024-07-28
TRC
P841278-500mg
1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
93913-86-1
500mg
$ 230.00 2022-06-03
Key Organics Ltd
FS-2147-25G
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
25g
£1192.00 2025-02-09
Key Organics Ltd
FS-2147-5MG
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
5mg
£46.00 2025-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0273-25g
3,4,5,6-Tetrahydro-2H-[1,4']bipyridinyl-4-carboxylic acid
93913-86-1 97%
25g
7801.99CNY 2021-05-07
Chemenu
CM174553-10g
1-Pyridine-4-yl-piperidine-4-carboxylic acid
93913-86-1 95%+
10g
$445 2022-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180942-5g
1-(Pyridin-4-yl)piperidine-4-carboxylic acid
93913-86-1 98%
5g
¥2599.00 2024-04-24
Key Organics Ltd
FS-2147-0.5G
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
0.5g
£83.00 2023-09-09
A2B Chem LLC
AC77794-1mg
1-Pyridin-4-yl-piperidine-4-carboxylic acid
93913-86-1 >95%
1mg
$202.00 2023-12-29
Aaron
AR005Z72-5g
1-Pyridine-4-yl-piperidine-4-carboxylic acid
93913-86-1 97%
5g
$326.00 2024-07-18

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Preparation of furopyridine derivatives as FXa inhibitors
, Japan, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Preparation of heterocyclyl-substituted phenoxyalkanoic acids as fibrinogen receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Preparation of heterocyclic fibrinogen receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt → 0 °C
Referenz
Preparation of peptides for eliciting an αvβ5 or dual αvβ3/αvβ5 antagonizing effect
, United Kingdom, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Preparation of 4-[(4-piperazinobeznoyl)amino]phenyl(oxy)alkanoates as fibrinogen receptor antagonists
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water ;  5 d, 140 °C
Referenz
Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity
de Candia, Modesto; Fiorella, Filomena; Lopopolo, Gianfranco; Carotti, Andrea; Romano, Maria Rosaria; et al, Journal of Medicinal Chemistry, 2013, 56(21), 8696-8711

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ;  120 °C
Referenz
Non-Amidine-Containing 1,2-Dibenzamidobenzene Inhibitors of Human Factor Xa with Potent Anticoagulant and Antithrombotic Activity
Masters, John J.; Franciskovich, Jeffry B.; Tinsley, Jennifer M.; Campbell, Charles; Campbell, Jack B.; et al, Journal of Medicinal Chemistry, 2000, 43(11), 2087-2092

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis
, Japan, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of bis-amides of 1,2-benzenediamines as antithrombotic agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Fibrinogen receptor antagonists
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Referenz
Preparation of N-(2-hydroxyethoxy)phenyl heterocyclyl-containing amides as fibrinogen receptor antagonist prodrugs
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ,  Water
Referenz
Polymer-bound 4-(dialkylamino)pyridines. Synthesis, characterization and catalytic efficiency
Guendouz, Farida; Jacquier, Robert; Verducci, Jean, Tetrahedron, 1988, 44(23), 7095-108

Herstellungsverfahren 13

Reaktionsbedingungen
Referenz
Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Preparation of arginine dipeptide mimics as integrin receptor antagonists
, World Intellectual Property Organization, , ,

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Raw materials

1-(Pyridin-4-yl)piperidine-4-carboxylic Acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93913-86-1)1-(Pyridin-4-yl)piperidine-4-carboxylic Acid
A844734
Reinheit:99%
Menge:5g
Preis ($):319.0